molecular formula C13H16N2O B1611145 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol CAS No. 69745-22-8

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Cat. No. B1611145
CAS RN: 69745-22-8
M. Wt: 216.28 g/mol
InChI Key: VEOBEPWURRYHFE-UHFFFAOYSA-N
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Description

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is a compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid at room temperature. It has a melting point of 126-127°C and a boiling point of 246-248°C. It is soluble in water, alcohol, and ether. This compound has many practical applications in the laboratory and in industry, including its use as a catalyst in organic reactions, as a corrosion inhibitor, and as a reactant in the production of pharmaceuticals.

Scientific Research Applications

Antibacterial and Catalytic Properties

  • Copper Complexes Synthesis and Properties : The synthesis of bipyrazolic ligands, including derivatives similar to 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, has been explored. Specifically, the creation of copper (II) complexes from these ligands was studied, revealing their structural characteristics and catalytic properties in the oxidation of certain substrates, although they showed no antibacterial activity (Harit et al., 2018).

Structural and Spectroscopic Analysis

  • Nickel(II) Complexes Synthesis : Research involving the synthesis of Nickel(II) complexes using ligands similar to the specified compound was conducted. The structural and spectroscopic properties of these complexes were thoroughly analyzed (Vyas et al., 2011).
  • Dicopper(II) Complexes : The synthesis of dicopper(II) complexes derived from pyrazole-based ligands was investigated. These complexes were characterized by various methods, including single-crystal X-ray diffraction, providing insights into their molecular structure and catalytic activities (Zhang et al., 2007).
  • Single Crystal Synthesis and Characterization : Studies on the synthesis of pyrazoles and their derivatives, including compounds structurally related to 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, for their applications in various industries, were conducted. The focus was on their synthesis, structural characterization, and stability analysis (Vyas et al., 2012).

Ligand Synthesis and Complex Formation

  • Transition Metal Ion Coordination : Research on the coordination of transition metal ions with pyrazole-derived compounds, similar to the one , was conducted. The resulting complexes were characterized using spectroscopy and magnetic measurements (Seubert et al., 2011).

Molecular Docking and Analysis

  • Vibrational and Structural Observations : A combined experimental and theoretical analysis was performed on a molecule structurally similar to the specified compound. The study focused on its molecular structure, vibrational spectra, and potential as an inhibitor for certain proteins, as indicated by molecular docking studies (ShanaParveen et al., 2016).

Polymer Synthesis and Photophysical Properties

  • Polymer Synthesis : Research into the synthesis of novel polymers using pyrazole derivatives, including compounds related to 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, has been explored. This involves studying their photophysical and electrochemiluminescence properties, with potential applications in various fields (Wei et al., 2011).

properties

IUPAC Name

3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)13-9-12(14-15-13)3-2-8-16/h4-7,9,16H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOBEPWURRYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501077
Record name 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69745-22-8
Record name 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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